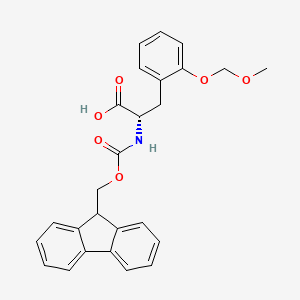
Fmoc-L-o-Tyr(mom)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-L-o-Tyr(mom) is a derivative of tyrosine, an amino acid, that is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the methoxymethyl (mom) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the mom group protects the hydroxyl group of tyrosine. These protecting groups are crucial in preventing unwanted side reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-o-Tyr(mom) typically involves the protection of the amino group of tyrosine with the Fmoc group and the hydroxyl group with the mom group. The process begins with the reaction of tyrosine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-tyrosine. Subsequently, the hydroxyl group of Fmoc-tyrosine is protected by reacting it with methoxymethyl chloride (mom-Cl) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of Fmoc-L-o-Tyr(mom) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that facilitate the sequential addition of protected amino acids to a growing peptide chain. The use of solid-phase peptide synthesis (SPPS) is common, where the Fmoc group is removed by treatment with piperidine, allowing for the addition of the next amino acid .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-L-o-Tyr(mom) undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group is removed by treatment with a base such as piperidine, while the mom group is removed by acidic conditions.
Coupling Reactions: The amino group of Fmoc-L-o-Tyr(mom) can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
Fmoc-L-o-Tyr(mom) has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Fmoc-L-o-Tyr(mom) primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The mom group protects the hydroxyl group, ensuring the integrity of the tyrosine residue during synthesis. The removal of these protecting groups at appropriate stages allows for the sequential addition of amino acids to form the desired peptide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-L-tyrosine: Similar to Fmoc-L-o-Tyr(mom) but lacks the mom protection on the hydroxyl group.
Fmoc-L-tyrosine(tBu): Contains a tert-butyl group protecting the hydroxyl group instead of the mom group.
Uniqueness
Fmoc-L-o-Tyr(mom) is unique due to the presence of both Fmoc and mom protecting groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple functional groups need to be protected .
Propriétés
Formule moléculaire |
C26H25NO6 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(methoxymethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-16-33-24-13-7-2-8-17(24)14-23(25(28)29)27-26(30)32-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Clé InChI |
OTFCPHOJAXVQDP-QHCPKHFHSA-N |
SMILES isomérique |
COCOC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
COCOC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


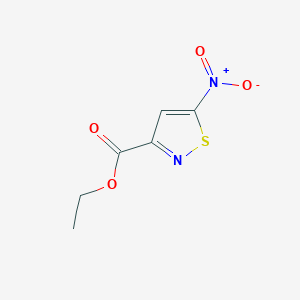
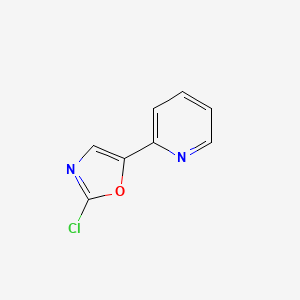
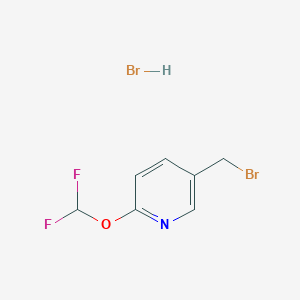
![Ethyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13652258.png)
![N-[[3-(3-fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B13652264.png)
![(E)-5,5'-Difluoro-[2,2'-biindolinylidene]-3,3'-dione](/img/structure/B13652276.png)

![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13652281.png)

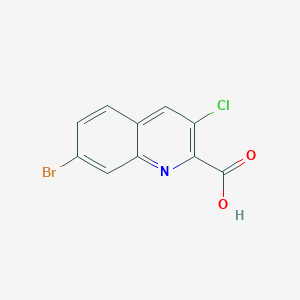

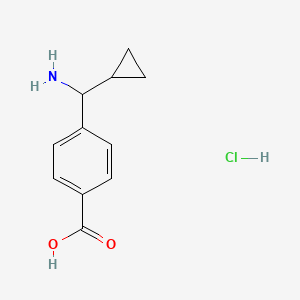

![Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13652309.png)
